
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hexanyl group with a ketone functionality. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with a suitable hexanyl derivative under controlled conditions. The intermediate compounds are typically prepared by amination and cyclization reactions. For example, the intermediate glycidylacetamide can be synthesized by the amination and cyclization of epichlorohydrin in the presence of a protective agent like benzaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylacetamide: A simpler analog with similar amide functionality.
N-(5-methyl-2-oxo-3-hexanyl)acetamide: Lacks the methyl group on the nitrogen atom.
N-Methyl-N-(3-oxo-2-phenyl)acetamide: Contains a phenyl group instead of the hexanyl group.
Uniqueness
N-Methyl-N-(5-methyl-2-oxo-3-hexanyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the methyl and hexanyl groups allows for diverse interactions and applications in various fields.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
N-methyl-N-(5-methyl-2-oxohexan-3-yl)acetamide |
InChI |
InChI=1S/C10H19NO2/c1-7(2)6-10(8(3)12)11(5)9(4)13/h7,10H,6H2,1-5H3 |
Clé InChI |
GEZTYDOFBWWBSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)C)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)
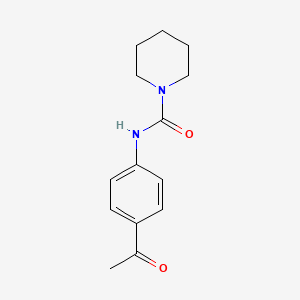

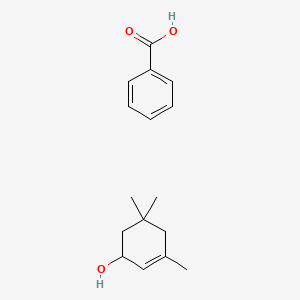


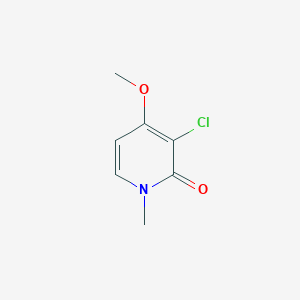
![N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide](/img/structure/B12614013.png)
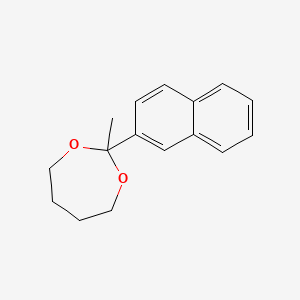
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
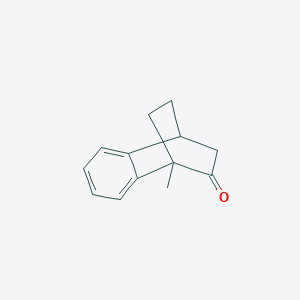
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)
